molecular formula C16H18Br2ClN3O3 B102114 Halofuginone hydrobromide CAS No. 17395-31-2

Halofuginone hydrobromide

Cat. No.: B102114
CAS No.: 17395-31-2
M. Wt: 495.6 g/mol
InChI Key: SJUWEPZBTXEUMU-UHFFFAOYSA-N
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Preparation Methods

Halofuginone hydrobromide can be synthesized through a multi-step processThe final product, this compound, is obtained through a four-step reaction sequence that includes condensation, cyclization, deprotection, and isomerization . Another method involves using N-benzyl-3-piperidone or its hydrochloride, organic or inorganic base, halide of alkali metal, and beta, gamma-dihaloalkene or allyl haloalkane as initial raw materials. This method includes Steven rearrangement, Von Braun reaction, reduction, and deprotection steps .

Chemical Reactions Analysis

Halofuginone hydrobromide undergoes various chemical reactions, including:

Scientific Research Applications

Halofuginone hydrobromide has a wide range of scientific research applications:

Comparison with Similar Compounds

Halofuginone hydrobromide is similar to other quinazolinone alkaloids, such as febrifugine and isofebrifugine . it is unique due to its potent inhibitory effects on collagen synthesis and matrix metalloproteinase gene expression . Other similar compounds include:

This compound stands out due to its wide range of applications in medicine, biology, and industry, as well as its unique mechanism of action and potent inhibitory effects.

Properties

IUPAC Name

7-bromo-6-chloro-3-[3-(3-hydroxypiperidin-2-yl)-2-oxopropyl]quinazolin-4-one;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17BrClN3O3.BrH/c17-11-6-13-10(5-12(11)18)16(24)21(8-20-13)7-9(22)4-14-15(23)2-1-3-19-14;/h5-6,8,14-15,19,23H,1-4,7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJUWEPZBTXEUMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(NC1)CC(=O)CN2C=NC3=CC(=C(C=C3C2=O)Cl)Br)O.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18Br2ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10938441
Record name 7-Bromo-6-chloro-3-[3-(3-hydroxypiperidin-2-yl)-2-oxopropyl]quinazolin-4(3H)-one--hydrogen bromide (1/1)
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Molecular Weight

495.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17395-31-2, 64924-67-0
Record name 4(3H)-Quinazolinone, 7-bromo-6-chloro-3-[3-(3-hydroxy-2-piperidinyl)-2-oxopropyl]-, hydrobromide (1:1)
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Record name 7-Bromo-6-chloro-3-(3-(3-hydroxy-2-piperidyl)-2-oxopropyl)quinazolin-4(3H)-one monohydrobromide
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7-Bromo-6-chloro-3-[3-(3-hydroxypiperidin-2-yl)-2-oxopropyl]quinazolin-4(3H)-one--hydrogen bromide (1/1)
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Record name 7-bromo-6-chloro-3-[3-(3-hydroxy-2-piperidyl)-2-oxopropyl]quinazolin-4(3H)-one monohydrobromide
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Record name 7-bromo-6-chloro-3-[3-[(2S,3R)-3-hydroxypiperidin-2-yl]-2-oxopropyl]quinazolin-4-one;hydrobromide
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Synthesis routes and methods

Procedure details

Using the procedure of French Pat. No. 1,550,956, a solution of the product of Step D in an aqueous 48% hydrobromic acid solution was refluxed for an hour and was then evaporated to dryness. The residue in ethanol was refluxed for 30 minutes and the mixture was filtered to obtain dextrorotary 7-bromo-6-chloro-3-[3-(3-hydroxy-2-piperidyl)-acetonyl]-4(3H)-quinazolinone hydrobromide with a specific rotation of [α]D20 =+6°±1° (c=1% in a 1--1 methanol-water mixture).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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